

Mpo-IN-8: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name:	Mpo-IN-8
Cat. No.:	B15558147

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Disclaimer: Publicly available information specifically detailing the discovery and synthesis of a compound designated "**Mpo-IN-8**" is limited. However, based on available data from chemical suppliers, **Mpo-IN-8** belongs to a class of indole-based myeloperoxidase (MPO) inhibitors. This guide provides an in-depth overview of the discovery, synthesis, and characterization of a representative and potent 3-alkylindole MPO inhibitor, Compound 18, as detailed in the scientific literature (J. Med. Chem. 2013, 56, 10, 3943–3958), which is structurally related to the class of compounds that includes **Mpo-IN-8**. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H_2O_2) and chloride ions (Cl^-). While essential for microbial killing, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers. The overproduction of MPO-derived oxidants can lead to tissue damage and propagate inflammatory responses.^[1] This has established MPO as a significant therapeutic target for the development of novel anti-inflammatory agents.

Discovery and Design of 3-Alkylindole MPO Inhibitors

The development of the 3-alkylindole series of MPO inhibitors was guided by a structure-based drug design approach. Initial screening identified (aminoalkyl)fluoroindole derivatives as potent MPO inhibitors. However, these early compounds also exhibited significant affinity for the serotonin reuptake transporter (SERT), posing a risk of off-target effects.

To enhance selectivity, researchers synthesized a new series of 3-alkylindole derivatives and evaluated their inhibitory activity on MPO-mediated taurine chlorination and low-density lipoprotein (LDL) oxidation, alongside their effects on SERT.^[2] Compound 18, a fluoroindole with a three-carbon side chain and an amide group, emerged as a highly potent and selective MPO inhibitor.^[2]

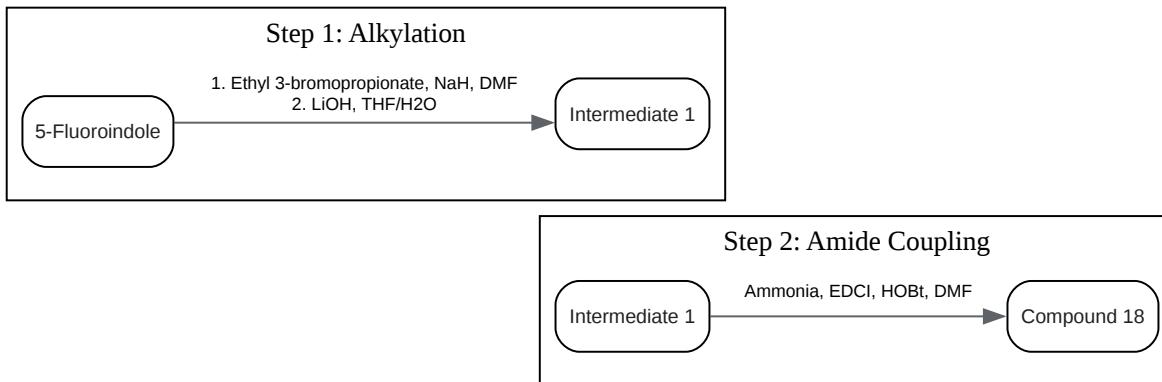
Quantitative Data for Representative MPO Inhibitor (Compound 18)

The following tables summarize the key quantitative data for the representative MPO inhibitor, Compound 18.

Parameter	Value
MPO Inhibition (IC ₅₀)	18 nM
SERT Inhibition (K _i)	630 nM
Selectivity Index (K _i /IC ₅₀)	35
Caption: In vitro potency and selectivity of Compound 18. ^[2]	

Synthesis Pathway of Representative MPO Inhibitor (Compound 18)

The synthesis of Compound 18 is a multi-step process starting from 5-fluoroindole. The detailed synthetic scheme is provided below.



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Caption: Synthesis pathway of Compound 18.

Experimental Protocols

MPO Inhibition Assay (Taurine Chlorination)

The inhibitory effect of the compounds on the chlorinating activity of MPO was determined by measuring the formation of taurine chloramine.

- Reagents:
 - Human MPO (purified from neutrophils)
 - Taurine
 - Hydrogen peroxide (H_2O_2)
 - Thio-nitrobenzoic acid (TNB)
 - Test compound (e.g., Compound 18) dissolved in DMSO
- Procedure:
 - MPO was incubated with the test compound for a specified period at room temperature.

- The reaction was initiated by the addition of taurine and H₂O₂.
- After incubation, the reaction was stopped, and the remaining taurine chloramine was quantified by its ability to oxidize TNB, which was monitored spectrophotometrically.
- IC₅₀ values were calculated from the dose-response curves.[\[2\]](#)

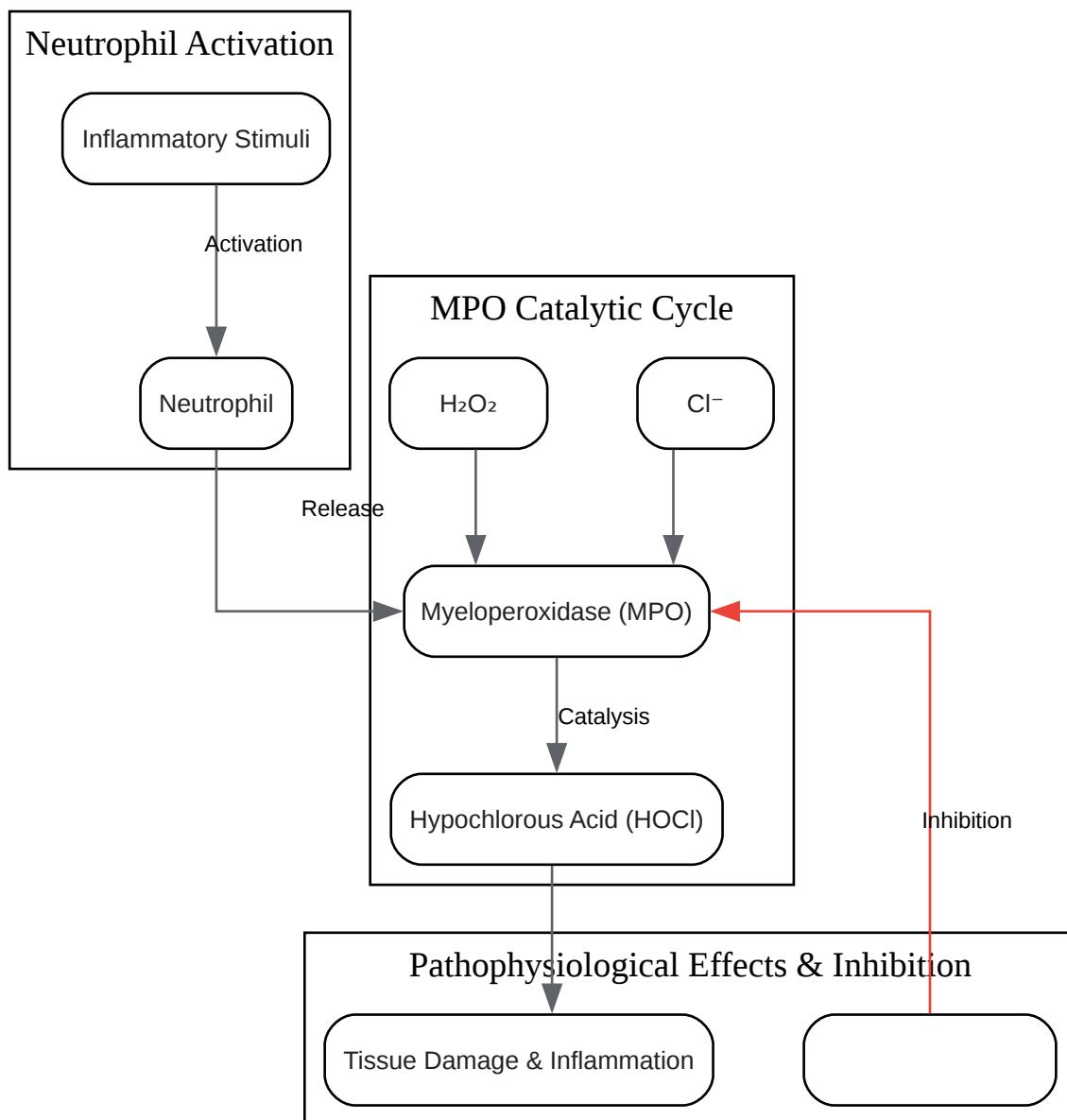
SERT Binding Assay

The affinity of the compounds for the serotonin transporter was evaluated using a radioligand binding assay.

- Reagents:
 - Human SERT-expressing cell membranes
 - [³H]Citalopram (radioligand)
 - Test compound (e.g., Compound 18)
- Procedure:
 - SERT-containing membranes were incubated with varying concentrations of the test compound and a fixed concentration of [³H]citalopram.
 - After incubation, the bound and free radioligand were separated by filtration.
 - The amount of bound radioactivity was quantified by liquid scintillation counting.
 - K_i values were calculated from the competition binding curves.[\[2\]](#)

Mechanism of Action and Signaling Pathway

MPO exerts its pro-inflammatory effects through the generation of hypochlorous acid (HOCl), which can damage host tissues. **Mpo-IN-8** and related compounds act as inhibitors of this enzymatic activity. The proposed mechanism of inhibition involves the interaction of the indole scaffold with the active site of MPO, preventing the binding and/or conversion of its substrates.



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Caption: MPO signaling pathway and point of inhibition.

Conclusion

The 3-alkylindole scaffold has proven to be a valuable starting point for the development of potent and selective MPO inhibitors. Through structure-based design, compounds such as the representative Compound 18 have been identified with high MPO inhibitory potency and significantly reduced off-target effects on the serotonin transporter. These findings underscore

the potential of this chemical class in the development of novel therapeutics for a range of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these MPO inhibitors.

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References

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